molecular formula C4H11N3 B13508371 3-(Aminomethyl)azetidin-3-amine

3-(Aminomethyl)azetidin-3-amine

Cat. No.: B13508371
M. Wt: 101.15 g/mol
InChI Key: PYPLCYWXYZFRSZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidin-3-amine is a four-membered heterocyclic compound containing two amine groups The azetidine ring structure imparts significant strain, making it a highly reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azetidin-3-amine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amides, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. For example, it acts as a positive allosteric modulator of GABA A receptors, enhancing their response to the neurotransmitter GABA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)azetidin-3-amine is unique due to its dual amine groups and the significant ring strain of the azetidine structure. This strain makes it more reactive compared to similar compounds like pyrrolidine and oxetane, which have less ring strain .

Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

3-(aminomethyl)azetidin-3-amine

InChI

InChI=1S/C4H11N3/c5-1-4(6)2-7-3-4/h7H,1-3,5-6H2

InChI Key

PYPLCYWXYZFRSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CN)N

Origin of Product

United States

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